molecular formula C12H14N2O2S B2583447 1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone CAS No. 851863-42-8

1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone

Cat. No.: B2583447
CAS No.: 851863-42-8
M. Wt: 250.32
InChI Key: VZPMYINTAPHAAE-UHFFFAOYSA-N
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Description

1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone is a synthetic organic compound that features a unique structure combining an imidazole ring, a phenoxy group, and a methylthio substituent

Preparation Methods

The synthesis of 1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazole ring: Starting from a suitable precursor, such as an amino acid or an aldehyde, the imidazole ring is constructed through cyclization reactions.

    Introduction of the methylthio group: The methylthio group can be introduced via nucleophilic substitution reactions using reagents like methylthiol or dimethyl sulfide.

    Attachment of the phenoxy group: The phenoxy group is typically introduced through etherification reactions, where a phenol derivative reacts with an appropriate leaving group on the imidazole ring.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the imidazole ring, using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the phenoxy group under suitable conditions.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to control the reaction kinetics.

Scientific Research Applications

1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, while the phenoxy and methylthio groups contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone can be compared with other compounds that have similar structural features:

    1-(2-(methylthio)-1H-imidazol-1-yl)-2-phenoxyethanone: This compound lacks the dihydro component, which may affect its reactivity and binding properties.

    1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethanone: This compound has a phenyl group instead of a phenoxy group, which can influence its solubility and interaction with biological targets.

The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties.

Properties

IUPAC Name

1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-17-12-13-7-8-14(12)11(15)9-16-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPMYINTAPHAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NCCN1C(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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